molecular formula C18H17F2NO5 B4404513 N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide

N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B4404513
M. Wt: 365.3 g/mol
InChI Key: MEVISNAPTRKUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide, commonly known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but it is thought to act as an allosteric modulator of protein activity. It binds to specific sites on proteins and induces conformational changes that alter their activity. This can result in the activation or inhibition of protein function, depending on the specific protein and the context in which it is being studied.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of enzyme activity, and the regulation of protein-protein interactions. It has been used to study the role of these processes in various biological systems, including cancer cells and neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFP-10825 in lab experiments is its specificity for certain proteins and cellular processes. This allows researchers to investigate the role of these processes in a more targeted and precise manner. However, one limitation of using DFP-10825 is that its effects can be context-dependent, meaning that its activity may vary depending on the specific biological system being studied.

Future Directions

There are many potential future directions for research on DFP-10825. One area of interest is the development of more specific and potent analogs of the compound, which could be used to investigate the role of specific proteins and cellular processes in even greater detail. Another area of interest is the investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Overall, the study of DFP-10825 and its effects on biological systems is an exciting area of research with many potential applications in both basic and applied science.

Scientific Research Applications

DFP-10825 has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. It has been shown to modulate the activity of several different proteins, including kinases and phosphatases, and has been used to investigate the role of these proteins in various biological processes.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO5/c1-2-24-16-9-12(10-22)7-8-15(16)25-11-17(23)21-13-5-3-4-6-14(13)26-18(19)20/h3-10,18H,2,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVISNAPTRKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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